LogP Shift Alters Fragment Optimization Trajectories
5,6-Dimethoxy-1H-pyrrolo[2,3-b]pyridine exhibits a calculated LogP of 2.48, compared to 1.56 for unsubstituted 7-azaindole, representing a ΔLogP of +0.92 . This increase in lipophilicity alters the fragment's position in property space relevant to lead-likeness metrics (e.g., Rule of Three compliance) and affects predicted membrane permeability and solubility. In fragment-based drug discovery, a LogP shift of this magnitude can meaningfully influence hit expansion strategies, as each additional log unit of lipophilicity has been correlated with increased promiscuity and attrition risk in lead optimization [1]. The 5,6-dimethoxy substitution thus provides a distinct starting point for medicinal chemistry campaigns compared to the unsubstituted parent scaffold.
Supports fragment property-space differentiation for hit expansion strategies.
Calculated LogP; experimental confirmation may vary by method.
| Evidence Dimension | Calculated partition coefficient (LogP) — lipophilicity |
|---|---|
| Target Compound Data | LogP = 2.48 |
| Comparator Or Baseline | 7-Azaindole (CAS 271-63-6): LogP = 1.56 |
| Quantified Difference | ΔLogP = +0.92 (approximately 8.3-fold increase in octanol/water partition ratio) |
| Conditions | Calculated LogP values sourced from chemical database entries; experimental confirmation may vary by method |
Why This Matters
This quantifiable LogP difference directly informs procurement decisions when selecting a 7-azaindole building block for fragment growing or merging campaigns, as lipophilicity governs both downstream ADME properties and the chemical space accessible from the starting scaffold.
- [1] Leeson PD, Springthorpe B. The influence of drug-like concepts on decision-making in medicinal chemistry. Nat Rev Drug Discov. 2007;6(11):881-890. doi:10.1038/nrd2445. View Source
